Cas no 1213204-68-2 ((2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol)

(2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol is a chiral amino alcohol derivative featuring a phenoxyphenyl substituent. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for the preparation of enantiomerically pure compounds. The presence of both amino and hydroxyl functional groups allows for versatile reactivity, enabling applications in pharmaceutical and fine chemical synthesis. This compound exhibits potential as a building block for bioactive molecules, including ligands for catalysis or chiral auxiliaries. Its well-defined structure ensures consistent performance in synthetic routes, while its stability under standard conditions facilitates handling and storage. The compound’s purity and optical activity are critical for research requiring precise stereochemical control.
(2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol structure
1213204-68-2 structure
商品名:(2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol
CAS番号:1213204-68-2
MF:C14H15NO2
メガワット:229.274403810501
CID:6234056
PubChem ID:66514978

(2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol
    • 1213204-68-2
    • CS-0353083
    • AKOS015929491
    • (r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol
    • EN300-1861428
    • インチ: 1S/C14H15NO2/c15-14(10-16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H,10,15H2/t14-/m0/s1
    • InChIKey: VHTXXANHTMMDDV-AWEZNQCLSA-N
    • ほほえんだ: O(C1C=CC=CC=1)C1=CC=CC(=C1)[C@H](CO)N

計算された属性

  • せいみつぶんしりょう: 229.110278721g/mol
  • どういたいしつりょう: 229.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 55.5Ų

(2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1861428-5.0g
(2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol
1213204-68-2
5g
$4475.0 2023-06-03
Enamine
EN300-1861428-0.5g
(2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol
1213204-68-2
0.5g
$1482.0 2023-09-18
Enamine
EN300-1861428-1.0g
(2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol
1213204-68-2
1g
$1543.0 2023-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1423753-1g
(r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol
1213204-68-2 98%
1g
¥41655.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1423753-500mg
(r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol
1213204-68-2 98%
500mg
¥37346.00 2024-08-09
Enamine
EN300-1861428-0.05g
(2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol
1213204-68-2
0.05g
$1296.0 2023-09-18
Enamine
EN300-1861428-0.25g
(2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol
1213204-68-2
0.25g
$1420.0 2023-09-18
Enamine
EN300-1861428-10.0g
(2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol
1213204-68-2
10g
$6635.0 2023-06-03
Enamine
EN300-1861428-5g
(2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol
1213204-68-2
5g
$4475.0 2023-09-18
Enamine
EN300-1861428-1g
(2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol
1213204-68-2
1g
$1543.0 2023-09-18

(2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol 関連文献

(2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-olに関する追加情報

Introduction to (2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol and Its Significance in Modern Medicinal Chemistry

(2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol, with the CAS number 1213204-68-2, is a compound of significant interest in the field of medicinal chemistry. This molecule, characterized by its chiral center and aromatic substituents, has garnered attention for its potential applications in the development of novel therapeutic agents. The unique structural features of this compound make it a valuable scaffold for further chemical modifications and biological evaluations.

The< strong> stereochemistry of (2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol plays a crucial role in determining its pharmacological properties. The presence of a< strong> (R) configuration at the chiral center influences its interactions with biological targets, making it an attractive candidate for enantioselective synthesis and drug design. Recent advancements in asymmetric synthesis have enabled the efficient preparation of this compound, facilitating its exploration in various pharmacological assays.

In the realm of drug discovery, (2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol has been investigated for its potential role in modulating central nervous system (CNS) pathways. The< strong> 3-phenoxyphenyl moiety, a derivative of phenol with an ether linkage, is known for its ability to interact with specific neurotransmitter receptors. This feature makes the compound a promising candidate for developing treatments targeting neurological disorders such as depression, anxiety, and cognitive impairments.

Recent studies have highlighted the< strong> pharmacokinetic properties of (2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol, which are essential for determining its suitability as a drug candidate. The compound exhibits favorable solubility and metabolic stability, suggesting that it could be well-tolerated in vivo. Additionally, its< strong> bioavailability has been assessed through preclinical studies, indicating that it can reach therapeutic levels efficiently after oral administration.

The< strong> chemical synthesis of (2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol involves multi-step reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to achieve high enantiomeric purity. These techniques not only enhance the yield but also minimize unwanted byproducts, ensuring the quality of the final product.

The< strong> biological activity of (2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol has been evaluated through various in vitro and in vivo assays. Initial studies have shown that it interacts with several key targets involved in CNS function, including serotonin receptors and sigma-1 receptors. These interactions suggest that the compound may exert effects similar to those of known therapeutic agents used in the treatment of neurological disorders.

In conclusion, (2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol represents a significant advancement in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its< strong> stereochemical configuration ,< strong> pharmacological profile , and< strong> synthetic accessibility make it a valuable compound for further research and development. As our understanding of CNS pharmacology continues to evolve, compounds like (2R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol will play an increasingly important role in the discovery of novel treatments for neurological disorders.

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